molecular formula C32H64NO8P B033377 1,2-Dilauroyl-sn-glycero-3-phosphocholine CAS No. 18194-25-7

1,2-Dilauroyl-sn-glycero-3-phosphocholine

Cat. No.: B033377
CAS No.: 18194-25-7
M. Wt: 621.8 g/mol
InChI Key: IJFVSSZAOYLHEE-SSEXGKCCSA-N
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Description

1,2-Dilauroyl-sn-glycero-3-phosphocholine, commonly referred to as DLPC, is a phospholipid that belongs to the class of glycerophosphocholines. It is composed of a glycerol backbone, two lauric acid (dodecanoic acid) chains, and a phosphocholine head group. DLPC is known for its role in forming lipid bilayers and is widely used in biochemical and biophysical research.

Mechanism of Action

Target of Action

DLPC, also known as 1,2-Dilauroyl-sn-glycero-3-phosphocholine, is primarily an agonist ligand for the Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a nuclear receptor that plays a crucial role in regulating gene expression involved in cholesterol and bile acid metabolism, as well as in reproductive processes .

Mode of Action

As an LRH-1 agonist, DLPC binds to the LRH-1 receptor, activating it . This activation leads to changes in the transcription of genes regulated by LRH-1, thereby influencing various metabolic processes .

Biochemical Pathways

The activation of LRH-1 by DLPC impacts several biochemical pathways. One of the key pathways influenced is the phosphatidylcholine pathway, which plays a significant role in lipid metabolism . The activation of LRH-1 can lead to enhanced insulin sensitivity and lipolysis, which are crucial for managing obesity .

Pharmacokinetics

Dlpc is a phospholipid and is commonly used in the generation of micelles and liposomes , which are known to enhance the bioavailability of drugs.

Result of Action

The activation of LRH-1 by DLPC can lead to enhanced insulin sensitivity and increased lipolysis in adipose tissue . This can potentially help in managing conditions like obesity and type 2 diabetes .

Action Environment

The action of DLPC can be influenced by various environmental factors. For instance, the formation of micelles and liposomes, which enhances the bioavailability of DLPC, can be affected by factors such as temperature and pH . .

Biochemical Analysis

Biochemical Properties

DLPC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, DLPC is an LRH-1 agonist ligand . The nature of these interactions is often determined by the specific biochemical context in which they occur.

Cellular Effects

DLPC has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, DLPC treatment can increase insulin sensitivity in muscle cells treated with palmitate ester .

Molecular Mechanism

At the molecular level, DLPC exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, DLPC can increase the expression level of peroxisome proliferator-activated receptor alpha (PPARα) in C2C12 myocytes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of DLPC can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DLPC can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

DLPC is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

DLPC is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of DLPC and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

DLPC can be synthesized through the esterification of glycerol with lauric acid, followed by the phosphorylation of the resulting diglyceride with phosphocholine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process can be summarized as follows:

    Esterification: Glycerol reacts with lauric acid in the presence of a catalyst such as sulfuric acid to form 1,2-dilauroyl-sn-glycerol.

    Phosphorylation: The diglyceride is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield DLPC.

Industrial Production Methods

Industrial production of DLPC involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring it meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

DLPC undergoes various chemical reactions, including:

    Oxidation: DLPC can undergo oxidation, particularly at the unsaturated fatty acid chains, leading to the formation of peroxides and other oxidative products.

    Hydrolysis: The ester bonds in DLPC can be hydrolyzed by enzymes such as phospholipases, resulting in the release of lauric acid and glycerophosphocholine.

    Substitution: DLPC can participate in substitution reactions where the phosphocholine head group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Hydrolysis: Enzymes like phospholipase A2 under physiological conditions.

    Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products

Scientific Research Applications

DLPC has a wide range of applications in scientific research:

Comparison with Similar Compounds

DLPC is often compared with other phosphatidylcholines such as:

    1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Similar in structure but with myristic acid chains instead of lauric acid.

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Contains palmitic acid chains and has a higher melting temperature.

    1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Composed of stearic acid chains and is more stable at higher temperatures.

DLPC is unique due to its shorter lauric acid chains, which result in a lower melting temperature and different biophysical properties compared to its longer-chain counterparts .

Properties

IUPAC Name

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVSSZAOYLHEE-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904060
Record name Dilauroyl phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18194-25-7
Record name 1,2-Dilauroyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18194-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-alpha-Dilauroyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilauroyl phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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